molecular formula C6H9NO4 B132233 (4S,5R)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate CAS No. 153547-44-5

(4S,5R)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate

Cat. No. B132233
M. Wt: 159.14 g/mol
InChI Key: ZFMPPJBWITWSDQ-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5R)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral oxazolidine derivative that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of ((4S,5R)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is not well understood. However, it has been suggested that it may act as a chiral catalyst or a chiral auxiliary in asymmetric synthesis. It may also interact with enzymes and proteins in biochemical reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of ((4S,5R)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate are not well studied. However, it has been suggested that it may have potential therapeutic effects due to its chiral nature and ability to interact with enzymes and proteins.

Advantages And Limitations For Lab Experiments

((4S,5R)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown potential applications in various scientific fields. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its biochemical and physiological effects.

Future Directions

Several future directions for the study of ((4S,5R)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate can be suggested. These include further studies to determine its mechanism of action, its potential therapeutic applications, and its interactions with enzymes and proteins. It can also be studied for its potential use in the development of new drugs and as a building block for the synthesis of other compounds.

Synthesis Methods

((4S,5R)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate can be synthesized using different methods, including the reaction of 5-methyl-2-oxooxazolidine-4-carboxylic acid with methyl iodide in the presence of a base. Another method involves the reaction of 5-methyl-2-oxooxazolidine-4-carboxylic acid with diazomethane. The synthesized compound can be purified using column chromatography.

Scientific Research Applications

((4S,5R)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate has shown potential applications in various scientific fields. It has been used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis. It has also been studied for its potential use in the development of new drugs and as a building block for the synthesis of other compounds.

properties

CAS RN

153547-44-5

Product Name

(4S,5R)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C6H9NO4/c1-3-4(5(8)10-2)7-6(9)11-3/h3-4H,1-2H3,(H,7,9)/t3-,4+/m1/s1

InChI Key

ZFMPPJBWITWSDQ-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1[C@H](NC(=O)O1)C(=O)OC

SMILES

CC1C(NC(=O)O1)C(=O)OC

Canonical SMILES

CC1C(NC(=O)O1)C(=O)OC

synonyms

4-Oxazolidinecarboxylicacid,5-methyl-2-oxo-,methylester,(4S,5R)-(9CI)

Origin of Product

United States

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